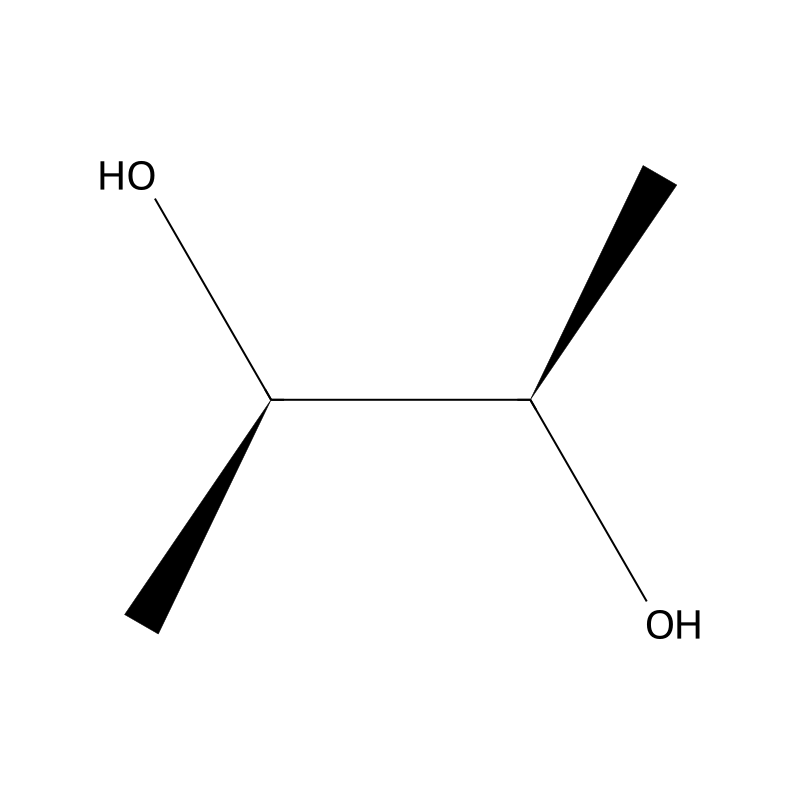

(2R,3R)-butane-2,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Resolution of Racemic Mixtures:

(R,R)-2,3-butanediol plays a crucial role in resolving racemic mixtures, which are equal parts of two enantiomers (mirror images) of a chiral molecule. Due to its unique chiral properties, it can selectively bind to one enantiomer of a racemic mixture, allowing for separation and purification of the desired enantiomer. This process is particularly valuable in pharmaceutical research, where specific enantiomers often exhibit distinct biological activities.

Asymmetric Synthesis:

(R,R)-2,3-butanediol can serve as a chiral auxiliary in asymmetric synthesis, a technique used to synthesize enantiomerically pure compounds. By incorporating (R,R)-2,3-butanediol into a reaction sequence, chemists can influence the formation of a specific enantiomer, leading to more efficient and targeted synthesis of chiral molecules with desired properties.

Chiral Recognition Studies:

(R,R)-2,3-butanediol is employed in research related to chiral recognition, which investigates how molecules interact with other chiral entities. By studying how different molecules interact with (R,R)-2,3-butanediol, researchers gain insights into the fundamental principles of chiral recognition, which has applications in various fields, including drug development and sensor technology.

(2R,3R)-butane-2,3-diol, commonly known as (R,R)-2,3-butanediol, is a chiral organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol (glycol) due to the presence of two hydroxyl groups located on adjacent carbon atoms (C-2 and C-3). This compound exists as one of three stereoisomers, which include (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. The (2R,3R)-stereoisomer is notable for its unique properties and applications in various fields such as biochemistry and materials science .

- (R,R)-2,3-Butanediol should be handled with care in a laboratory setting following appropriate safety protocols for organic chemicals.

- Specific data on toxicity is not readily available, but it's advisable to consult safety data sheets (SDS) from chemical suppliers for detailed handling and disposal information [].

(2R,3R)-butane-2,3-diol can undergo several chemical transformations:

- Dehydration: It can be dehydrated to form butanone (methyl ethyl ketone):

- Deoxydehydration: This reaction leads to the formation of butene:

These reactions highlight the compound's potential as a precursor for various industrial chemicals .

(2R,3R)-butane-2,3-diol exhibits several biological activities. It is produced naturally by various microorganisms through fermentation processes. This stereoisomer has been found in cocoa butter and certain plants like Ruta graveolens. Its low freezing point makes it suitable for use as an antifreeze agent. Additionally, it has been explored for its potential as a biofuel due to its favorable combustion properties .

The synthesis of (2R,3R)-butane-2,3-diol can be achieved through several methods:

- Fermentation: Engineered strains of Pichia pastoris and other microorganisms can produce high yields of this stereoisomer from glucose or other carbohydrates. Optimized fermentation conditions have led to titers exceeding 74 g/L .

- Chemical Synthesis: It can also be synthesized via the hydrolysis of 2,3-epoxybutane:

The stereochemistry of the epoxide influences the isomer distribution .

The distinct stereochemistry of (2R,3R)-butane-2,3-diol contributes to its unique properties and applications compared to its isomers and related compounds .

Research on (2R,3R)-butane-2,3-diol interactions focuses on its metabolic pathways and enzymatic conversions. Key enzymes involved include butanediol dehydrogenase, which catalyzes the conversion between different stereoisomers. Studies have shown that specific microbial strains can utilize this compound for growth, indicating its importance in microbial metabolism and potential biotechnological applications .

Molecular Formula and Structural Characteristics

(2R,3R)-butane-2,3-diol represents a specific stereoisomer of the organic compound butanediol, characterized by its unique three-dimensional molecular arrangement [1] [15] [17]. The compound possesses the molecular formula C₄H₁₀O₂ with a molecular weight of 90.12 grams per mole [1] [15] [17]. This diol is officially registered under the Chemical Abstracts Service registry number 24347-58-8 and is catalogued in the PubChem database as compound identification number 225936 [15] [16] [17].

The structural framework of (2R,3R)-butane-2,3-diol consists of a four-carbon chain with hydroxyl groups positioned at the second and third carbon atoms [3] [8]. The compound exhibits two chiral centers located at carbon-2 and carbon-3, both of which possess the R configuration according to the Cahn-Ingold-Prelog priority rules [1] [3] [4]. This stereochemical arrangement results in an optically active molecule that displays levorotatory properties, rotating plane-polarized light in the counterclockwise direction [17] [20] [23].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R,3R)-butane-2,3-diol | [1] [15] [17] |

| Molecular Formula | C₄H₁₀O₂ | [1] [15] [17] |

| CAS Registry Number | 24347-58-8 | [15] [16] [17] |

| Molecular Weight | 90.12 g/mol | [1] [15] [17] |

| Average Mass | 90.122 | [1] |

| Monoisotopic Mass | 90.068080 | [1] |

| PubChem CID | 225936 | [15] [17] |

| ChEBI ID | CHEBI:16982 | [15] [17] |

| Number of Stereocenters | 2 (at C-2 and C-3) | [1] [3] [4] |

| Stereochemistry | R configuration at both C-2 and C-3 | [3] [8] |

| Optical Activity | Optically active (levorotatory) | [17] [20] [23] |

The compound belongs to the class of vicinal diols, also known as glycols, where the two hydroxyl groups are attached to adjacent carbon atoms [8]. Among the three possible stereoisomers of 2,3-butanediol, the (2R,3R) configuration represents one of the two enantiomeric forms, with the other being the (2S,3S) isomer [8] [18] [21]. The third stereoisomer is the meso compound with (2R,3S) or (2S,3R) configuration [8] [18].

Physical State and Appearance

(2R,3R)-butane-2,3-diol exists as a liquid under standard temperature and pressure conditions [8] [17]. The compound presents as a clear, colorless to slightly yellow viscous liquid [11] [23] [26]. The physical appearance is described as an oily liquid with minimal coloration, typically ranging from completely colorless to a pale yellow tint depending on purity levels [13] [23] [26].

Thermodynamic Properties

Melting and Boiling Points

The melting point of (2R,3R)-butane-2,3-diol has been determined to be 16°C under standard atmospheric conditions [13] [17] [20]. This relatively low melting point reflects the compound's liquid state at room temperature and its molecular structure with moderate intermolecular hydrogen bonding interactions [30].

The boiling point exhibits variation depending on the applied pressure conditions [10] [11] [13]. Under standard atmospheric pressure of 760 millimeters of mercury, the compound boils within the temperature range of 179-182°C [10] [11] [13]. Under reduced pressure conditions of 10 millimeters of mercury, the boiling point decreases significantly to 77.3-77.4°C [15] [20]. This pressure-dependent boiling behavior is characteristic of organic compounds and follows the Clausius-Clapeyron relationship [28].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 16°C | °C | [13] [17] [20] |

| Boiling Point (at 760 mmHg) | 179-182°C | °C | [10] [11] [13] |

| Boiling Point (at 10 mmHg) | 77.3-77.4°C | °C | [15] [20] |

Density (0.987 g/mL at 25°C)

The density of (2R,3R)-butane-2,3-diol has been precisely measured at 0.987 grams per milliliter at 25°C [13] [23] [26]. This value represents the mass per unit volume under controlled temperature conditions and demonstrates the compound's density being slightly less than that of water. At 20°C, the density measures 0.988 grams per milliliter, indicating minimal temperature dependence within this narrow temperature range [17].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

77.00 to 78.00 °C. @ 10.00 mm Hg

Heavy Atom Count

LogP

Melting Point

UNII

OR02B2286A